N-(4-acetylphenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
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Description
N-(4-acetylphenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H24N2O5 and its molecular weight is 432.476. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
Facile Synthesis Techniques
Research on compounds like (±)-crispine A demonstrates high-yielding cyclisations and reductions, highlighting the synthetic versatility of compounds with complex structures similar to the queried compound (King, 2007).
Structural and Property Analysis
Studies on amide containing isoquinoline derivatives have uncovered the formation of gels and crystalline solids upon treatment with different acids, indicating the structural adaptability and potential for creating materials with specific properties (Karmakar, Sarma, & Baruah, 2007).
Antiviral and Antiapoptotic Effects
Novel anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy against diseases like Japanese encephalitis, showcasing the potential of complex organic compounds in medicinal chemistry (Ghosh et al., 2008).
Coordination Chemistry and Antioxidant Activity
Coordination Complexes and Antioxidant Activity
Research involving pyrazole-acetamide derivatives has led to the synthesis of Co(II) and Cu(II) coordination complexes, illustrating the compounds' ability to form stable structures with metal ions and their significant antioxidant activity (Chkirate et al., 2019).
Antimicrobial and Antifungal Applications
Preparation and Antibacterial Activity
Studies on 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives demonstrate the use of N-(4-substituted phenyl)acetamides as precursors for compounds with potential antibacterial and antifungal activities, indicating the role of such compounds in developing new antimicrobial agents (Le, Pham, & Nguyen, 2018).
Neuropharmacology
Atypical Antidepressant Activity
Molecular modelling studies have led to the synthesis of compounds like cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, showcasing the potential of structurally complex compounds in neuropharmacology, particularly as atypical antidepressants (Griffith, Gentile, Robichaud, & Frankenheim, 1984).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-17(28)18-6-8-21(9-7-18)26-25(30)16-32-24-15-31-22(12-23(24)29)14-27-11-10-19-4-2-3-5-20(19)13-27/h2-9,12,15H,10-11,13-14,16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFVPCZLQZEDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide |
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